molecular formula C16H19N3O B12265126 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide

Cat. No.: B12265126
M. Wt: 269.34 g/mol
InChI Key: LDPQFUOSNSDWHD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide typically involves the reaction of an aryl-substituted pyrazole with a cyclopropanecarboxylic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}cyclopropanecarboxamide: Unique due to its specific substitution pattern on the pyrazole ring.

    N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}cyclopropanecarboxamide: Similar structure but with a different substitution position on the pyrazole ring.

    N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide: Another isomer with a different substitution pattern.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H19N3O/c1-19-11-15(10-18-19)13-4-2-12(3-5-13)8-9-17-16(20)14-6-7-14/h2-5,10-11,14H,6-9H2,1H3,(H,17,20)

InChI Key

LDPQFUOSNSDWHD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3CC3

Origin of Product

United States

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